Cas no 953231-92-0 (2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide)

2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
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- 953231-92-0
- 2-(2-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
- F2493-0714
- AKOS024651769
- 2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide
- 2-(2-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Acetamide, 2-(2-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-3-isoxazolyl]methyl]-
- 2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide
-
- インチ: 1S/C20H20N2O5/c1-24-16-9-7-14(8-10-16)19-11-15(22-27-19)12-21-20(23)13-26-18-6-4-3-5-17(18)25-2/h3-11H,12-13H2,1-2H3,(H,21,23)
- InChIKey: YBMSODWGKDLZHY-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=C(C2=CC=C(OC)C=C2)ON=1)(=O)COC1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 368.13722174g/mol
- どういたいしつりょう: 368.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 82.8Ų
じっけんとくせい
- 密度みつど: 1.218±0.06 g/cm3(Predicted)
- ふってん: 621.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.88±0.46(Predicted)
2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-0714-3mg |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-2μmol |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-20mg |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-10μmol |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-2mg |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-4mg |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-20μmol |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-5μmol |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-1mg |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-0714-10mg |
2-(2-methoxyphenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide |
953231-92-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamideに関する追加情報
Recent Advances in the Study of 2-(2-Methoxyphenoxy)-N-{5-(4-Methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide (CAS: 953231-92-0)
In recent years, the compound 2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide (CAS: 953231-92-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective activities. The growing body of research surrounding this compound underscores its relevance in drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 953231-92-0. One notable investigation demonstrated its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. These findings suggest that the compound may serve as a valuable lead for the development of novel anti-inflammatory agents. Additionally, its structural similarity to known bioactive molecules has prompted researchers to explore its potential in targeting other disease-related pathways.
Another area of interest is the compound's pharmacokinetic properties. Preliminary data indicate that 2-(2-methoxyphenoxy)-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}acetamide exhibits favorable bioavailability and metabolic stability, making it a promising candidate for further optimization. Researchers have employed advanced techniques such as LC-MS/MS and in vitro metabolic assays to characterize its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the compound's therapeutic potential and guiding future preclinical development.
In addition to its pharmacological properties, recent synthetic efforts have aimed at improving the efficiency and scalability of the compound's production. Novel synthetic routes have been developed to enhance yield and purity, addressing challenges associated with its complex structure. These advancements are expected to facilitate larger-scale production for further biological evaluation and potential clinical applications.
Looking ahead, the continued exploration of 953231-92-0 holds great promise for the pharmaceutical industry. Future research directions may include detailed structure-activity relationship (SAR) studies to identify more potent analogs, as well as in vivo efficacy and safety assessments. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic solutions. As the scientific community delves deeper into the potential of this compound, it is poised to make a significant impact on the treatment of various diseases.
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